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Introduction
The Cadiot-Chodkiewicz coupling is a powerful and versatile copper-catalyzed cross-coupling

reaction for the synthesis of unsymmetrical 1,3-diynes.[1][2][3] This reaction involves the

coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an

amine base.[1][3] The resulting diyne motif is a key structural element in numerous biologically

active compounds, natural products, and functional materials.[2][4] This document provides

detailed application notes, experimental protocols, and data for the successful implementation

of the Cadiot-Chodkiewicz coupling in a laboratory setting.

The key advantages of the Cadiot-Chodkiewicz coupling include its high selectivity for hetero-

coupling, relatively mild reaction conditions, and tolerance of a wide range of functional groups.

[1] However, a common challenge is the competing Glaser-Hay homocoupling of the terminal

alkyne, which can reduce the yield of the desired unsymmetrical diyne.[5] Recent

advancements in protocol development have focused on mitigating this side reaction and

improving the overall efficiency and environmental footprint of the coupling.[5][6]

Reaction Mechanism
The generally accepted mechanism for the Cadiot-Chodkiewicz coupling proceeds through a

catalytic cycle involving a copper(I) species. The key steps are:
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Deprotonation and Copper Acetylide Formation: The amine base deprotonates the terminal

alkyne, which then reacts with the copper(I) salt to form a copper(I) acetylide intermediate.[1]

[7]

Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-

haloalkyne.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form

the C-C bond of the 1,3-diyne product and regenerate the catalytically active copper(I)

species.[1]
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Caption: Catalytic cycle of the Cadiot-Chodkiewicz coupling reaction.

Experimental Protocols
This section provides detailed protocols for the Cadiot-Chodkiewicz coupling, including a

classical procedure, a modern air-tolerant method, and a protocol for the in situ generation of
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volatile bromoalkynes.

Protocol 1: Classical Cadiot-Chodkiewicz Coupling
This protocol is a general procedure for the coupling of a terminal alkyne with a 1-bromoalkyne.

Materials:

Terminal alkyne

1-Bromoalkyne

Copper(I) bromide (CuBr)

Piperidine

Hydroxylamine hydrochloride

Methanol

Diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer

Standard glassware for extraction and purification

Procedure:

To a solution of the terminal alkyne (1.0 mmol) in methanol (10 mL) in a round-bottom flask is

added piperidine (1.2 mmol), hydroxylamine hydrochloride (0.1 mmol), and copper(I)

bromide (0.05 mmol).

The mixture is stirred at room temperature for 10 minutes.
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A solution of the 1-bromoalkyne (1.0 mmol) in methanol (5 mL) is added dropwise to the

reaction mixture.

The reaction is stirred at room temperature and monitored by thin-layer chromatography

(TLC) until the starting materials are consumed.

Upon completion, the reaction mixture is quenched with a saturated aqueous ammonium

chloride solution and extracted with diethyl ether (3 x 20 mL).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford the desired

1,3-diyne.

Protocol 2: Air-Tolerant Cadiot-Chodkiewicz Coupling
with Ascorbate
This modified protocol utilizes sodium ascorbate as a reductant to suppress unwanted side

reactions, allowing the coupling to be performed under aerobic conditions.[5]

Materials:

Terminal alkyne

1-Bromoalkyne

Copper(I) bromide (CuBr)

Sodium ascorbate

n-Butylamine

Ethanol

Diethyl ether

1 M aqueous NaOH
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2 M aqueous HCl

Anhydrous sodium sulfate

Vial with a screw cap

Procedure:

To a vial open to the air, add ethanol (0.5 mL), copper(I) bromide (3.6 mg, 0.025 mmol, 10

mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv).

Cool the stirred suspension in an ice bath.

Add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL), followed by

n-butylamine (52 µL, 0.25 mmol, 1.0 equiv).

Add a solution of the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).

Remove the vial from the ice bath and allow the reaction mixture to stir at room temperature

for 30 minutes.

For work-up, dilute the reaction mixture with diethyl ether (30 mL) and extract with 1 M

aqueous NaOH (3 x 10 mL).

Acidify the combined aqueous phase with 2 M aqueous HCl (60 mL) and extract the product

with diethyl ether (3 x 20 mL).

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the product.

Protocol 3: Coupling with in situ Generated Volatile
Bromoalkynes
This protocol is particularly useful for coupling with low molecular weight, volatile

bromoalkynes, as it avoids their hazardous isolation and handling.[8][9]

Materials:
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1,1-Dibromoolefin precursor

Terminal alkyne

Lithium hexamethyldisilazide (LiHMDS)

Copper(I) chloride (CuCl)

Hydroxylamine hydrochloride

Triethylamine

Tetrahydrofuran (THF), anhydrous

Water

Dichloromethane

Saturated aqueous ammonium chloride solution

Anhydrous sodium sulfate

Schlenk flask

Procedure:

To a Schlenk flask containing a solution of the 1,1-dibromoolefin (1.0 mmol) in anhydrous

THF (5 mL) at -78 °C under an inert atmosphere, add LiHMDS (1.0 M in THF, 1.0 mL, 1.0

mmol) dropwise.

Stir the mixture at -78 °C for 1 hour to generate the bromoalkyne in situ.

In a separate flask, prepare a solution of copper(I) chloride (0.1 mmol) and hydroxylamine

hydrochloride (0.2 mmol) in water (2 mL) and triethylamine (2 mL).

Add the terminal alkyne (1.2 mmol) to the aqueous copper solution.

Transfer the freshly prepared bromoalkyne solution at -78 °C to the aqueous mixture via

cannula.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.

Quench the reaction with saturated aqueous ammonium chloride solution and extract with

dichloromethane (3 x 20 mL).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Data Presentation
The following tables summarize the yields of various unsymmetrical diynes synthesized via the

Cadiot-Chodkiewicz coupling under different conditions.

Table 1: Scope of the Air-Tolerant Cadiot-Chodkiewicz Coupling

Entry
Terminal
Alkyne (R¹)

1-
Bromoalkyne
(R²)

Product Yield (%)

1 Phenylacetylene
1-Bromo-2-

phenylacetylene

1,4-

Diphenylbuta-

1,3-diyne

95

2

4-

Methoxyphenyla

cetylene

1-Bromo-2-

phenylacetylene

1-(4-

Methoxyphenyl)-

4-phenylbuta-

1,3-diyne

92

3

4-

Nitrophenylacetyl

ene

1-Bromo-2-

phenylacetylene

1-(4-

Nitrophenyl)-4-

phenylbuta-1,3-

diyne

88

4 1-Octyne
1-Bromo-2-

phenylacetylene

1-Phenyldeca-

1,3-diyne
85

5 Phenylacetylene
1-Bromo-1-

octyne

1-Phenyldeca-

1,3-diyne
87
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Table 2: Coupling with in situ Generated 1-Bromopropyne[8]

Entry Terminal Alkyne Product Yield (%)

1 Phenylacetylene
1-Phenylpenta-1,3-

diyne
82

2

4-

Bromophenylacetylen

e

1-(4-

Bromophenyl)penta-

1,3-diyne

75

3 2-Ethynylpyridine
2-(Penta-1,3-diyn-1-

yl)pyridine
69

4 Propargyl alcohol Hexa-2,4-diyn-1-ol 78

5 3-Butyn-1-ol Hepta-2,4-diyn-1-ol 71

Applications in Drug Development
The 1,3-diyne scaffold is a prevalent feature in a variety of biologically active natural products

and synthetic molecules, making the Cadiot-Chodkiewicz coupling a valuable tool in drug

discovery and development.

Anticancer Agents: The enediyne class of natural products, known for their potent anticancer

activity, contains a diyne unit within a larger ring system.[7][10] The Cadiot-Chodkiewicz

coupling has been employed in the synthesis of analogues of these complex molecules.[8]

For instance, it was a key step in the total synthesis of the highly anticancer active

compound (S)-(E)-15,16-dihydrominquartynoic acid.[8]

Antidepressant Agents: Recent studies have identified 1,3-diyne compounds as novel and

potent antidepressant agents.[11] The synthesis of a library of these compounds for

structure-activity relationship (SAR) studies relies on efficient methods for diyne formation,

such as the Cadiot-Chodkiewicz coupling.[11]

Natural Product Synthesis: The Cadiot-Chodkiewicz coupling is frequently used in the total

synthesis of complex natural products with diverse biological activities. Its ability to form
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carbon-carbon bonds with high stereospecificity is crucial for constructing intricate molecular

architectures.

Experimental Workflow
The following diagram illustrates a general workflow for performing a Cadiot-Chodkiewicz

coupling experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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